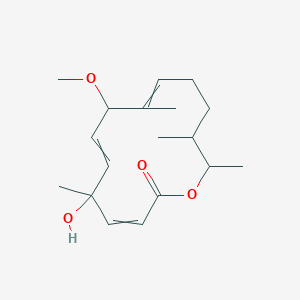

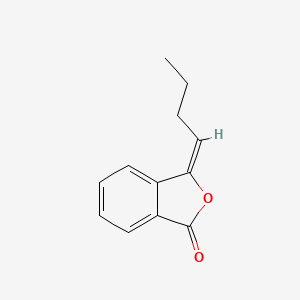

![molecular formula C21H16N8Na2O8S4 B10783132 disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-hydroxy-5-oxido-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783132.png)

disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-hydroxy-5-oxido-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

KP-736 est un nouvel antibiotique céphalosporine avec un large spectre antibactérien et une activité antipseudomonal puissante. Il a montré une efficacité significative contre les bactéries gram-négatives, y compris Pseudomonas aeruginosa, et est connu pour sa stabilité contre diverses bêta-lactamases .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de KP-736 implique plusieurs étapes :

Alkylation : L’alkylation de la 5-hydroxy-2-(hydroxyméthyl)-4-pyrone avec du diphényldiazométhane dans l’éthanol produit la 5-(diphénylméthoxy)-2-(hydroxyméthyl)-4-pyrone.

Traitement à l’hydroxylamine : Ce composé intermédiaire est traité avec de l’hydroxylamine dans un mélange éthanol-eau chaud pour obtenir la 5-(diphénylméthoxy)-1-hydroxy-2-(hydroxyméthyl)-4-pyridone.

Alkylation supplémentaire : Le composé est ensuite alkylé avec du chlorure de diphénylméthyle, du carbonate de potassium et de l’iodure de sodium dans du diméthylsulfoxyde pour former la 1,5-bis(diphénylméthoxy)-2-(hydroxyméthyl)-4-pyridone.

Condensation : Ce produit est condensé avec la N-hydroxyphtalimide en utilisant de la triphénylphosphine dans du tétrahydrofurane pour obtenir la 1,5-bis(diphénylméthoxy)-2-(phtalimidooxyméthyl)-4-pyridone.

Réaction avec l’hydrazine : La réaction avec l’hydrazine dans l’éthanol produit le dérivé aminooxy correspondant.

Condensation finale : Ce dérivé est condensé avec l’acide 2-[2-(triphénylméthylamino)thiazol-4-yl]glyoxylique dans un mélange chloroforme-éthanol pour obtenir le produit final.

Méthodes de production industrielle

La production industrielle de KP-736 suit des voies de synthèse similaires, mais à plus grande échelle, garantissant la pureté et le rendement du produit final grâce à des conditions de réaction et des techniques de purification optimisées .

Analyse Des Réactions Chimiques

KP-736 subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions sont cruciales pour modifier les groupes fonctionnels de KP-736 afin d’améliorer ses propriétés antibactériennes.

Réactions de substitution : Les réactifs courants incluent le diphényldiazométhane, l’hydroxylamine et le chlorure de diphénylméthyle. Ces réactions contribuent à introduire différents substituants dans la structure principale de KP-736.

Réactions de condensation : Ces réactions sont utilisées pour former des structures complexes en combinant des molécules plus petites, comme on le voit dans la synthèse de KP-736.

Applications de la recherche scientifique

KP-736 a été largement étudié pour ses propriétés antibactériennes. Il a montré une activité significative contre les bactéries gram-négatives, y compris les souches résistantes à d’autres antibiotiques comme la céftazidime et la céfotaxime. Sa forte affinité pour les protéines de liaison à la pénicilline en fait un agent bactéricide puissant . De plus, KP-736 a été évalué pour sa stabilité contre diverses bêta-lactamases, ce qui en fait un candidat prometteur pour le traitement des infections causées par des bactéries résistantes .

Applications De Recherche Scientifique

KP-736 has been extensively studied for its antibacterial properties. It has shown significant activity against gram-negative bacteria, including strains resistant to other antibiotics like ceftazidime and cefotaxime. Its high affinity for penicillin-binding proteins makes it a potent bactericidal agent . Additionally, KP-736 has been evaluated for its stability against various beta-lactamases, making it a promising candidate for treating infections caused by resistant bacteria .

Mécanisme D'action

KP-736 exerce ses effets antibactériens en inhibant les protéines de liaison à la pénicilline, qui sont essentielles à la synthèse de la paroi cellulaire bactérienne. Le composé est transporté dans les cellules bactériennes par le système de transport du fer dépendant de tonB. Ce mécanisme garantit que KP-736 atteint ses sites cibles à l’intérieur des bactéries, conduisant à une inhibition efficace de la synthèse de la paroi cellulaire et à la mort cellulaire bactérienne subséquente .

Comparaison Avec Des Composés Similaires

KP-736 est comparé à d’autres céphalosporines comme la céftazidime, la céfotaxime et la céfirome. Il a montré une activité supérieure contre les bactéries gram-négatives, y compris Pseudomonas aeruginosa, et est plus stable contre les bêta-lactamases. Cela fait de KP-736 un antibiotique unique et puissant dans sa catégorie .

Liste des composés similaires

- Ceftazidime

- Cefotaxime

- Cefpirome

KP-736 se distingue par son large spectre d’activité et sa stabilité contre les bêta-lactamases, ce qui en fait un atout précieux dans l’arsenal des antibiotiques .

Propriétés

Formule moléculaire |

C21H16N8Na2O8S4 |

|---|---|

Poids moléculaire |

682.6 g/mol |

Nom IUPAC |

disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-hydroxy-5-oxido-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C21H18N8O8S4.2Na/c22-21-24-10(7-40-21)14(26-37-4-9-1-11(30)12(31)3-28(9)36)17(32)25-15-18(33)29-16(20(34)35)8(6-39-19(15)29)5-38-13-2-23-27-41-13;;/h1-3,7,15,19,31,36H,4-6H2,(H2,22,24)(H,25,32)(H,34,35);;/q;2*+1/p-2/b26-14-;;/t15-,19-;;/m1../s1 |

Clé InChI |

RNPRGWFDYQHVDK-PUZJMABTSA-L |

SMILES isomérique |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\OCC3=CC(=O)C(=CN3O)[O-])/C4=CSC(=N4)N)C(=O)[O-])CSC5=CN=NS5.[Na+].[Na+] |

SMILES canonique |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOCC3=CC(=O)C(=CN3O)[O-])C4=CSC(=N4)N)C(=O)[O-])CSC5=CN=NS5.[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[99Mtc]-cbpao](/img/structure/B10783067.png)

![N-(3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B10783100.png)

![(3R)-1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B10783116.png)

![3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide](/img/structure/B10783148.png)